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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

Get Quote

Content Type: Technical Whitepaper & Synthetic Protocol Subject: 1-Butylcyclohexan-1-amine

(CAS: 2626-61-1) Context: Structural Analogues of Arylcyclohexylamines (PCP/Ketamine

Class)

Executive Summary
1-Butylcyclohexanamine is a geminal alkyl-amine derivative of cyclohexane. Historically, it

emerged during the mid-20th-century pharmaceutical campaigns (notably by Parke-Davis) that

sought to map the pharmacophore of Phencyclidine (PCP). While PCP and Ketamine

(arylcyclohexylamines) became prominent dissociative anesthetics, 1-Butylcyclohexanamine
serves as a critical aliphatic probe. Its primary scientific value lies in Structure-Activity

Relationship (SAR) studies, demonstrating the necessity of the

-electron system (aromatic ring) at the C1 position for high-affinity binding to the N-methyl-D-
aspartate (NMDA) receptor.

Historical Context: The Parke-Davis Era
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The discovery of 1-Butylcyclohexanamine is inextricably linked to the "phencyclidine

explosion" of the 1950s.

1956: Parke-Davis chemists (led by Maddox, Godefroi, and Parcell) synthesized 1-(1-

phenylcyclohexyl)piperidine (PCP). It exhibited profound anesthetic and cataleptic

properties.

The SAR Campaign: To optimize the therapeutic index and reduce psychotomimetic side

effects (hallucinations), researchers systematically varied the three core components of the

scaffold:

The Amine: Piperidine

Methylamine (leads to Ketamine), Morpholine, etc.

The Ring: Cyclohexane

Cyclopentane, Cycloheptane.

The Aryl Group: Phenyl

Thienyl, Alkyl (Butyl, Ethyl).

The "Negative Control" Hypothesis: 1-Butylcyclohexanamine represents the substitution of

the varying phenyl ring with a flexible, aliphatic n-butyl chain. Early pharmacological assays

revealed that removing the aromatic ring drastically reduced anesthetic potency. This finding

established the "Aromatic Rule" in dissociative anesthetic design: a lipophilic, aromatic region

is essential for

-stacking interactions within the hydrophobic pocket of the NMDA receptor channel.

Chemical Structure & Properties[1][2][3]
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Property Data

IUPAC Name 1-butylcyclohexan-1-amine

CAS Number 2626-61-1

Molecular Formula C₁₀H₂₁N

Molecular Weight 155.28 g/mol

Structure Class Geminal Alkylcyclohexylamine

Key Feature
Quaternary Carbon at C1 (bearing both amine

and butyl group)

Technical Synthesis Protocol
The synthesis of 1-Butylcyclohexanamine presents a steric challenge due to the formation of

a quaternary carbon center. The most robust route utilizes a Grignard Addition followed by a

Ritter Reaction.

Phase 1: Formation of 1-Butylcyclohexanol
Objective: Introduce the butyl group to the cyclohexane ring.

Mechanism: Nucleophilic addition to a carbonyl.

Reagents:

Cyclohexanone (1.0 eq)[1]

n-Butylmagnesium bromide (1.2 eq, in Et₂O or THF)

Ammonium Chloride (sat. aq.)

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

dropping funnel under Nitrogen atmosphere.
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Addition: Charge the flask with n-Butylmagnesium bromide (1.2 eq). Cool to 0°C.

Reaction: Add Cyclohexanone (1.0 eq) dropwise over 30 minutes. The exotherm must be

controlled to keep the internal temperature <10°C.

Workup: Stir at room temperature for 2 hours. Quench slowly with saturated NH₄Cl solution.

Isolation: Extract with Diethyl Ether (3x). Dry organic layer over MgSO₄. Evaporate solvent to

yield 1-Butylcyclohexanol (typically a viscous oil).

Phase 2: The Ritter Reaction (Amination)
Objective: Convert the tertiary alcohol to a primary amine.

Mechanism: Sₙ1 generation of a carbocation, nucleophilic attack by nitrile, and hydrolysis.[2]

[3]

Reagents:

1-Butylcyclohexanol (from Phase 1)

Sodium Cyanide (NaCN) or Hydrogen Cyanide (HCN) [Note: Modern variants use

Trimethylsilyl cyanide (TMSCN) for safety]

Sulfuric Acid (H₂SO₄, conc.)

Acetic Acid (Glacial)

Protocol:

Carbocation Formation: Dissolve 1-Butylcyclohexanol in glacial acetic acid. Add H₂SO₄ (2.0

eq) dropwise at 0°C. Caution: This generates the tertiary carbocation.

Nitrile Addition: Add NaCN (1.5 eq) in small portions (or add HCN gas stream if equipped).

Stir for 4–6 hours at 40°C. This forms the N-Formyl intermediate.

Hydrolysis: Pour the mixture onto crushed ice. Basify to pH >12 using 50% NaOH.
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Reflux: To cleave the formyl group, reflux the crude intermediate in 20% HCl for 12 hours,

then re-basify.

Purification: Extract the free amine into Dichloromethane (DCM). Distill under reduced

pressure to obtain pure 1-Butylcyclohexanamine.

Mechanism of Action & SAR Logic
The following diagram illustrates the structural divergence between the active drug (PCP) and

the inactive probe (1-Butylcyclohexanamine).

Pharmacophore Logic
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Figure 1: Divergent synthesis and pharmacological outcomes. The substitution of the Phenyl

ring (PCP) with a Butyl chain results in loss of NMDA receptor affinity.

Pharmacological Insights
Receptor Binding: The PCP binding site within the NMDA receptor ion channel contains

aromatic residues (Tyrosine/Tryptophan). The phenyl ring of PCP engages in

-

interactions with these residues.

Steric Fit: While the butyl group approximates the volume of a phenyl ring, it lacks the planar

geometry and electronic density required for high-affinity binding.
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Result: 1-Butylcyclohexanamine acts as a weak channel blocker, often requiring

concentrations 100x–1000x higher than PCP to achieve similar inhibition.

Safety & Toxicology
Hazard Class: Corrosive / Irritant.

GHS Classification:

Skin Corr. 1B: Causes severe skin burns.

Acute Tox. 4: Harmful if swallowed.

Handling: Unlike PCP, 1-Butylcyclohexanamine is generally not a scheduled controlled

substance in most jurisdictions (check local laws), as it lacks significant abuse potential.

However, it is a potent organic base and must be handled with standard organic synthesis

PPE (fume hood, gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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